Isatropic acid, trans-(-)-
Description
Isatropic acid (trans-(-)-isatropic acid) is a chiral carboxylic acid derived from atropine, a tropane alkaloid. Structurally, it is an isomer of cinnamic acid (C₉H₁₀O₂), sharing the same molecular formula but differing in the spatial arrangement of functional groups . The compound is notable for its role in synthesizing artificial indigo and other heterocyclic derivatives . Its stereochemistry, particularly the trans-(-) configuration, influences its biological interactions and synthetic applications. Isatropic acid’s molecular weight is 166.18 g/mol, as inferred from structurally related tropic acid derivatives (e.g., (-)-S-tropic acid, CAS 16202-15-6) .
Properties
CAS No. |
510-26-9 |
|---|---|
Molecular Formula |
C18H16O4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
(1S,4R)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylic acid |
InChI |
InChI=1S/C18H16O4/c19-16(20)14-10-11-18(17(21)22,12-6-2-1-3-7-12)15-9-5-4-8-13(14)15/h1-9,14H,10-11H2,(H,19,20)(H,21,22)/t14-,18+/m0/s1 |
InChI Key |
LRUSLZFPYBAMCI-KBXCAEBGSA-N |
Isomeric SMILES |
C1C[C@](C2=CC=CC=C2[C@H]1C(=O)O)(C3=CC=CC=C3)C(=O)O |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1C(=O)O)(C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isatropic acid, trans-(-)-, typically involves the hydrogenation of naphthalene derivatives. One common method includes the catalytic hydrogenation of 1-phenylnaphthalene-1,4-dicarboxylic acid under specific conditions:
Catalyst: Palladium on carbon (Pd/C)
Solvent: Ethanol or acetic acid
Temperature: 50-100°C
Pressure: 1-5 atm of hydrogen
The reaction proceeds with the reduction of the aromatic ring, leading to the formation of the tetrahydro derivative.
Industrial Production Methods
On an industrial scale, the production of isatropic acid, trans-(-)-, involves similar hydrogenation processes but with optimized conditions for higher yields and purity. Continuous flow reactors and advanced catalytic systems are employed to ensure efficient conversion and scalability.
Chemical Reactions Analysis
Photochemical Dimerization
Cinnamic acid derivatives, including isatropic acid, are known to undergo [2+2] photocycloaddition under UV light, forming cyclobutane-linked dimers. For example:
-
Reaction : UV-induced dimerization of α-trans-cinnamic acid produces α-truxillic acid via a topochemical mechanism requiring parallel alignment of double bonds .
-
Key Factors :
Isomerization Reactions
Isatropic acid’s trans configuration can influence its isomerization behavior:
-
Thermal Stability : Trans isomers are generally more thermodynamically stable than cis forms due to reduced steric hindrance .
-
Photoisomerization :
For example, cobalt-based complexes with trans ligands exhibit minimal photoswitching compared to cis analogs due to steric and electronic constraints .
Radical-Mediated Reactions
Radical intermediates may form under oxidative or photoinduced conditions:
-
Hydrogen Abstraction : The rigid cyclohexane backbone in isatropic acid can stabilize radical species formed during reactions.
-
Kinetic Isotope Effects (KIE) : Secondary β-deuterium KIEs (e.g., kH/kD ~ 1.1–1.3) suggest hyperconjugative stabilization in radical transitions .
Solvent and Environmental Effects
Reaction outcomes are modulated by solvent interactions:
-
Membrane Mimetics : Amphiphilic cyclopeptides undergo conformational changes in anisotropic environments (e.g., SDS micelles), altering reactivity .
-
Cryogenic Conditions : Low-temperature studies reveal solvent-coupled configurational fluctuations that actuate reactions in enzyme active sites .
Catalytic and Kinetic Considerations
-
Reaction Optimization : Variables such as temperature, solvent, and catalyst choice critically impact yield and selectivity . For example:
-
Machine Learning (ML) : ML models predict isotropic g-values for radical intermediates, aiding in reaction monitoring .
Solid-State Reactivity
Crystal packing and intermolecular interactions dictate solid-state reactions:
-
Reaction Cavity Volume : Larger cavities (e.g., in trans-Co complexes) facilitate atomic rearrangements during photoisomerization .
-
Hydrogen Bonding : Networks involving carboxylic acid groups stabilize transition states in cycloadditions .
Comparative Analysis with Analogues
| Compound | Reactivity Feature | Reference |
|---|---|---|
| Cinnamic acid | Dimerizes under UV/X-ray | |
| cis-Co complexes | High photoswitching efficiency | |
| PTMA radicals | ML-predicted g-iso values |
Scientific Research Applications
Isatropic acid, trans-(-)-, finds applications in various scientific fields:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific stereochemistry.
Industry: Utilized in the production of polymers, resins, and other materials requiring specific structural properties.
Mechanism of Action
The mechanism by which isatropic acid, trans-(-)-, exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The trans-configuration plays a crucial role in determining its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Cinnamic Acid
- Structural Comparison: Property Isatropic Acid, Trans-(-)- Cinnamic Acid Molecular Formula C₉H₁₀O₂ C₉H₈O₂ Molecular Weight 166.18 g/mol 148.16 g/mol Functional Groups Carboxylic acid, benzene ring with substituents Carboxylic acid, propenoic acid group Isomerism Isomeric with cinnamic acid Non-chiral, trans-configuration common
Functional Differences :
Cinnamic acid is widely used in food preservatives and fragrance synthesis due to its simple unsaturated structure, whereas isatropic acid’s complex stereochemistry makes it more relevant in pharmaceutical intermediates (e.g., tropane alkaloid derivatives) .
(-)-S-Tropic Acid
- Structural Comparison: Property Isatropic Acid, Trans-(-)- (-)-S-Tropic Acid CAS Number Not explicitly listed 16202-15-6 Molecular Weight 166.18 g/mol 166.18 g/mol Key Features Derived from atropine Chiral center at S-configuration
Biological Activity :
(-)-S-Tropic acid is a precursor in anticholinergic drugs, whereas isatropic acid’s applications are more niche, focusing on indigo dye synthesis and specialized organic reactions .
Sandaracopimaric Acid
Structural Comparison :
Property Isatropic Acid, Trans-(-)- Sandaracopimaric Acid Class Aromatic carboxylic acid Diterpene resin acid Molecular Formula C₉H₁₀O₂ C₂₀H₃₀O₂ Applications Dye synthesis, pharmaceuticals Varnishes, adhesives Functional Overlap :
Both compounds are utilized in industrial synthesis, but sandaracopimaric acid’s larger diterpene structure limits its role in fine chemical synthesis compared to isatropic acid .
Research Findings and Analytical Data
- Synthetic Methods : Isatropic acid derivatives have been synthesized via stereoselective routes, leveraging chiral catalysts to achieve high enantiomeric purity. NMR and MS data (e.g., ¹H NMR δ 1.2–2.5 ppm for methyl groups) confirm structural fidelity .
Q & A
Basic: What are the optimal synthetic routes for trans-(-)-isatropic acid to ensure high enantiomeric purity, and how can stereochemical outcomes be validated?
Methodological Answer:
Stereoselective synthesis requires chiral catalysts (e.g., asymmetric hydrogenation) or chiral auxiliaries. Key steps include:
- Chiral Resolution : Use chiral column chromatography or enzymatic resolution to separate enantiomers .
- Validation : Employ polarimetry, chiral HPLC, or circular dichroism (CD) spectroscopy to confirm enantiopurity .
- Cross-Validation : Compare synthesized product data with literature-reported optical rotation values and NMR shifts for consistency .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing trans-(-)-isatropic acid in complex matrices?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns .
- Chromatography : Reverse-phase HPLC coupled with UV detection for purity analysis; chiral columns for enantiomeric excess determination .
Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) of trans-(-)-isatropic acid?
Methodological Answer:
- Reproducibility Checks : Replicate experiments using protocols from primary literature, ensuring identical solvent grades and instrumentation .
- Environmental Controls : Document temperature, humidity, and crystallization conditions, as these influence polymorph formation and solubility .
- Statistical Analysis : Apply ANOVA to compare datasets from multiple studies and identify outliers .
Advanced: What experimental designs are suitable for investigating the chiral-dependent biological activity of trans-(-)-isatropic acid?
Methodological Answer:
- In Vitro Assays : Use enantiomerically pure samples in cell-based assays (e.g., enzyme inhibition) with positive/negative controls .
- Docking Studies : Perform molecular docking to compare binding affinities of enantiomers with target proteins .
- Dose-Response Curves : Establish EC50/IC50 values for each enantiomer to quantify potency differences .
Basic: How should hypotheses about the metabolic stability of trans-(-)-isatropic acid be formulated and tested?
Methodological Answer:
- Literature Review : Identify metabolic pathways of structurally similar compounds to generate testable hypotheses .
- In Silico Prediction : Use software like MetaSite to predict Phase I/II metabolism sites .
- Experimental Validation : Incubate with liver microsomes and analyze metabolites via LC-MS/MS .
Advanced: What computational strategies can model the stereoelectronic effects of trans-(-)-isatropic acid in reaction mechanisms?
Methodological Answer:
- Quantum Mechanics (QM) : Apply DFT calculations (e.g., B3LYP/6-31G*) to optimize geometry and calculate frontier molecular orbitals .
- Molecular Dynamics (MD) : Simulate solvent interactions to assess stability of the trans configuration .
- Transition State Analysis : Use IRC (Intrinsic Reaction Coordinate) to map reaction pathways and enantiomerization barriers .
Basic: How can analytical methods for quantifying trans-(-)-isatropic acid in biological samples be validated?
Methodological Answer:
- Linearity and Sensitivity : Perform calibration curves across expected concentration ranges (e.g., 1–100 μM) with R² > 0.99 .
- Precision/Accuracy : Calculate intra-day/inter-day CV% and recovery rates using spiked matrices .
- Limit of Detection (LOD) : Determine via signal-to-noise ratio (S/N ≥ 3) .
Advanced: What strategies address conflicting bioactivity data for trans-(-)-isatropic acid across different cell lines?
Methodological Answer:
- Cell Line Authentication : Verify cell line identity via STR profiling to rule out contamination .
- Pathway Analysis : Use transcriptomics (RNA-seq) to identify cell-specific receptor expression patterns .
- Co-Culture Models : Investigate stromal cell interactions that may modulate compound activity .
Basic: How to ensure reproducibility in trans-(-)-isatropic acid synthesis protocols across laboratories?
Methodological Answer:
- Detailed SOPs : Specify reaction conditions (e.g., inert atmosphere, stirring speed) and reagent sources .
- Interlab Comparisons : Collaborate with external labs to validate yields and purity metrics .
- Open Data : Publish raw NMR/MS spectra in supplementary materials for peer verification .
Advanced: How can mechanistic studies elucidate the role of trans-(-)-isatropic acid in modulating oxidative stress pathways?
Methodological Answer:
- ROS Quantification : Use fluorescent probes (e.g., DCFH-DA) to measure intracellular ROS levels post-treatment .
- Knockout Models : Employ CRISPR/Cas9 to delete putative target genes (e.g., Nrf2) and assess pathway dependency .
- Omics Integration : Combine proteomics and metabolomics to map downstream effector molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
